6-Benzoylbenzothiazolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzoyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYHRYBZGHHJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157931 | |
| Record name | 6-Benzoylbenzothiazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133044-31-2 | |
| Record name | 6-Benzoylbenzothiazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133044312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Benzoylbenzothiazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Benzoylbenzothiazolin 2 One and Its Structural Analogs
Historical Development of Benzothiazolinone (B8138533) Synthesis
The benzothiazole (B30560) ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, has been a subject of chemical synthesis for over a century, with initial methods dating back to the late 1800s. researchgate.netpcbiochemres.comwikipedia.org A foundational approach to benzothiazole synthesis involves the condensation of 2-aminothiophenols with various carbonyl compounds, including carboxylic acids, aldehydes, and acyl chlorides. ekb.egpcbiochemres.commdpi.com Another classic method is the Jacobsen cyclization, which utilizes radical cyclization of thiobenzanilides to form the benzothiazole core and is particularly effective for synthesizing 6-substituted benzothiazoles. researchgate.net Over the years, these initial methods have been refined and expanded upon, leading to a diverse array of synthetic pathways. researchgate.netresearchgate.net The development of medicinal chemistry has further propelled research into benzothiazole derivatives, as they are recognized as a "privileged" structural motif in drug discovery. researchgate.netsemanticscholar.org
Specific Synthetic Routes to 6-Benzoylbenzothiazolin-2-one
The introduction of a benzoyl group at the C6-position of the benzothiazolin-2-one core requires specific synthetic strategies, primarily involving acylation reactions.
Acylation Methodologies for C6-Substitution
The acylation of the benzothiazolin-2-one ring is a key method for introducing the 6-benzoyl substituent. researchgate.net This typically involves the reaction of benzothiazolin-2-one with a benzoylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst. Friedel-Crafts acylation is a prominent example of this type of reaction. The reaction of benzothiazolin-2-ones with aromatic acid chlorides in the presence of a catalyst can yield 6-aroylbenzothiazolin-2-ones. researchgate.net
Another approach involves the synthesis of a 6-amino-substituted benzothiazolinone precursor, which can then be transformed into the desired benzoyl derivative. For instance, 6-aminobenzothiazolin-2-one can be diazotized and then subjected to a Sandmeyer-type reaction or a related coupling reaction to introduce the benzoyl group.
Reaction Conditions and Optimization Strategies
The efficiency of the acylation reaction is highly dependent on the reaction conditions. The choice of solvent, catalyst, and temperature plays a crucial role in maximizing the yield of the desired this compound and minimizing the formation of byproducts. For instance, in Friedel-Crafts acylations, common solvents include nitrobenzene (B124822) and carbon disulfide, while typical catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).
Optimization strategies often involve screening different Lewis acids and adjusting their molar ratios relative to the reactants. The reaction temperature is also a critical parameter to control, as higher temperatures can sometimes lead to undesirable side reactions or decomposition of the product. Researchers have also explored the use of milder catalysts and more environmentally friendly solvents to improve the sustainability of the synthesis.
Synthesis of N-Substituted this compound Derivatives
The synthesis of N-substituted derivatives of this compound opens up possibilities for creating a wider range of compounds with potentially enhanced biological activities. These syntheses typically begin with the N-alkylation or N-arylation of the this compound core.
A common method for N-alkylation involves reacting this compound with an appropriate alkyl halide in the presence of a base. For example, to synthesize 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one, 6-acetyl-2-hydroxybenzothiazole is reacted with 3-bromopropylamine (B98683) hydrochloride in acetone (B3395972) with potassium carbonate as the base. acs.org
N-arylation can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, with aryl halides or arylboronic acids. researchgate.netresearchgate.net These reactions allow for the introduction of a variety of substituted aryl groups at the N3-position. A study reported the Cu₂S-catalyzed N-arylation of benzothiazolin-2-one with arylboronic acids to produce 3-aryl benzothiazolin-2-one derivatives in good yields. researchgate.net
Advanced Synthetic Techniques Applicable to Benzothiazolinones
Modern synthetic chemistry has introduced advanced techniques that offer significant advantages over traditional methods, such as reduced reaction times, increased yields, and improved environmental profiles.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including benzothiazolinones. semanticscholar.orgresearchgate.netresearchgate.netarkat-usa.org This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, often leading to dramatic accelerations in reaction rates compared to conventional heating methods. arkat-usa.orgscispace.com
Several studies have demonstrated the successful application of microwave irradiation in the synthesis of benzothiazolinone derivatives. For example, the synthesis of imide and formamide (B127407) derivatives of 2(3H)-benzothiazolinones was achieved more efficiently using microwave assistance compared to conventional heating. semanticscholar.orgresearchgate.net In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green chemistry credentials. arkat-usa.orgscispace.com The condensation of 2-aminothiophenol (B119425) with aromatic aldehydes to form 2-arylbenzothiazoles has also been successfully accelerated using microwave irradiation in an ionic liquid, eliminating the need for a solvent and catalyst.
The key benefits of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes. arkat-usa.org
Higher Yields: The rapid and efficient heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. arkat-usa.org
Greener Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry. scispace.com
| Reactants | Product | Conditions | Yield | Reference |
| 6-amino aryl reagent, succinic/maleic/phthalic anhydride | Imide derivatives | MW irradiation, TFA, 73 °C, 15 min | High | semanticscholar.org |
| 2-aminothiophenol, aromatic aldehydes | 2-arylbenzothiazoles | [pmIm]Br, MW, solvent-free | High | |
| 2-amino-6-nitro benzothiazole, 3,5-diiodosalicylaldehyde | Schiff base | Ethanol, glacial acetic acid, MW, 450W, 8-10 min | 78% | scispace.com |
Environmentally Benign Synthetic Protocols
The development of environmentally benign synthetic protocols for producing this compound and its analogs is a significant focus in contemporary organic chemistry, aligning with the principles of green chemistry. These methods aim to reduce waste, avoid hazardous solvents and reagents, minimize energy consumption, and utilize renewable resources and catalysts. Research has explored various green strategies, including the use of water as a reaction medium, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation.
One of the most prominent green approaches involves the condensation of 2-aminothiophenols with various carbonyl compounds. A highly efficient and clean synthesis of benzothiazolines has been reported using water as the reaction medium, completely avoiding the use of any additional catalysts or reagents. rsc.orgrsc.org In this "on water" protocol, the reaction between 2-aminothiophenol and aryl alkyl aldehydes proceeds at elevated temperatures (around 110 °C) to afford the corresponding benzothiazoline (B1199338) derivatives in high yields. rsc.orgrsc.org This method is noted for its high chemoselectivity and the absence of waste products, presenting a significant improvement over traditional methods that often require harsh conditions and organic solvents. rsc.org The use of tap water has been shown to be as effective as distilled water, further enhancing the method's practicality and cost-effectiveness. rsc.org
Beyond catalyst-free aqueous synthesis, several recyclable and efficient catalytic systems have been developed. Organocatalysts, such as pentafluorophenylammonium triflate (PFPAT), have been successfully employed for the one-pot synthesis of 2-substituted benzothiazoline derivatives in water. orientjchem.org This catalyst demonstrates excellent reusability for up to four cycles without a significant loss of activity. orientjchem.org Another innovative approach utilizes magnetic nanoparticle-supported catalysts, such as Lewis acidic ionic liquids supported on Fe₃O₄ nanoparticles (LAIL@MNP). nih.gov This system facilitates the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions assisted by ultrasound irradiation, allowing for easy catalyst recovery with an external magnet and reuse. nih.gov
The table below summarizes and compares various environmentally friendly catalytic methods for the synthesis of the benzothiazole/benzothiazoline core.
Interactive Data Table: Comparison of Green Catalytic Systems for Benzothiazoline Synthesis
| Catalyst System | Reactants | Solvent | Conditions | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| None ("On Water") | 2-Aminothiophenol, Alkyl Aldehydes | Water | 110 °C | Catalyst-free, no waste, clean | 83-96 | rsc.orgrsc.org |
| PFPAT (20 mol%) | 2-Aminothiophenol, Aldehydes | Water | 60 °C | Recyclable organocatalyst, mild conditions | Moderate | orientjchem.org |
| FeCl₃·6H₂O | 2-Aminothiophenol, Aldehydes | Water | Ultrasound, Air | Rapid, good yields | Good | benthamdirect.com |
| LAIL@MNP | 2-Aminothiophenol, Aldehydes | Solvent-free | 70 °C, Ultrasound | Recyclable magnetic catalyst, fast reaction | up to 90 | nih.gov |
The introduction of the acyl group at the 6-position of the benzothiazolin-2-one ring is typically achieved through a Friedel-Crafts acylation. Green chemistry principles have also been applied to this critical step. An efficient method utilizes a ferric chloride-N,N-dimethylformamide (FeCl₃-DMF) complex for the acylation of 2(3H)-benzothiazolone with various acid chlorides or anhydrides. semanticscholar.org This procedure, while requiring high temperatures (170°C), provides excellent yields of 6-acyl-2(3H)-benzothiazolones. semanticscholar.org The study compares this method favorably against other Lewis acid catalysts like AlCl₃ and ZnCl₂, highlighting its efficiency. semanticscholar.org Although DMF is used, its complexation with FeCl₃ creates a highly effective catalytic system. semanticscholar.org
The following table presents a comparison of different catalysts used for the Friedel-Crafts acylation of 2(3H)-benzothiazolone.
Interactive Data Table: Catalysts for Friedel-Crafts Acylation of 2(3H)-Benzothiazolone
| Catalyst/Reagent | Acylating Agent | Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|
| FeCl₃-DMF complex | Acid Chlorides or Anhydrides | 170 °C, 3 h | 52-89 | semanticscholar.org |
| AlCl₃-DMF catalyst | Acid Chlorides or Anhydrides | 85 °C, 3 h | Good | semanticscholar.org |
| ZnCl₂ in DMF | Acid Chlorides or Anhydrides | 135 °C, 3 h | Good | semanticscholar.org |
Other green approaches include the use of elemental sulfur as a traceless oxidizing agent in solvent-free and catalyst-free syntheses of the benzazole core from alkylamines and o-mercaptoanilines. organic-chemistry.org Furthermore, microwave-accelerated condensation in recyclable ionic liquids like 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) offers a rapid, solvent-free, and catalyst-free route to 2-arylbenzothiazoles. organic-chemistry.org These methodologies collectively represent a significant advancement towards the sustainable production of this compound and related heterocyclic compounds.
Structure Activity Relationship Sar Studies of 6 Benzoylbenzothiazolin 2 One Derivatives
Systematic Structural Modifications at the Benzoyl Moiety
The benzoyl group at the 6-position of the benzothiazolin-2-one core has been a primary target for structural modification to explore its influence on biological activity. Alterations, including halogen substitutions and variations of the aryl group, have been shown to significantly modulate the pharmacological properties of these compounds.
Halogen Substitutions (e.g., 3-fluoro, 3-bromo, 3-iodo) and Their Impact on Biological Activity
Research has demonstrated that the introduction of halogen atoms, specifically at the 3-position of the benzoyl ring, can confer potent and selective antiviral activity. A key study identified a series of 6-benzoylbenzothiazolin-2-one derivatives with selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). scispace.comresearchgate.net
Among the synthesized compounds, those featuring a halogen substituent at the meta-position of the benzoyl group were particularly noteworthy. Specifically, derivatives incorporating 3-fluoro, 3-bromo, and 3-iodo substitutions on the benzoyl moiety were among the most active in the series against both HCMV and VZV. researchgate.net For instance, 6-(3-fluorobenzoyl)benzothiazolin-2-one, 6-(3-bromobenzoyl)benzothiazolin-2-one, and 6-(3-iodobenzoyl)benzothiazolin-2-one were highlighted for their significant antiviral efficacy, suggesting that the electronic properties and the size of the halogen at this position are crucial for the interaction with the viral targets. scispace.comresearchgate.net
The following table summarizes the key halogen substitutions at the benzoyl moiety that have been associated with significant biological activity:
| Compound Name | Modification at Benzoyl Moiety | Reported Biological Activity |
| 6-(3-Fluorobenzoyl)benzothiazolin-2-one | 3-Fluoro substitution | Antiviral (HCMV, VZV) scispace.comresearchgate.net |
| 6-(3-Bromobenzoyl)benzothiazolin-2-one | 3-Bromo substitution | Antiviral (HCMV, VZV) researchgate.net |
| 6-(3-Iodobenzoyl)benzothiazolin-2-one | 3-Iodo substitution | Antiviral (HCMV, VZV) researchgate.net |
Aryl Group Variations
Beyond simple halogen substitutions, variations in the aryl group itself have been explored. While the provided data primarily focuses on substituted phenyl rings, the principle of altering the electronic and steric nature of this part of the molecule is a cornerstone of SAR studies. For example, the investigation into analgesic and anti-inflammatory properties of related compounds involved modifications like 2-chlorobenzoyl and 2-fluorobenzoyl groups attached to the 6-position of the benzothiazolinone (B8138533) core. These variations underscore the importance of the substitution pattern on the benzoyl ring for modulating the biological effects.
Modifications at the N3-Position of the Benzothiazolin-2-one Ring
The nitrogen atom at the 3-position of the benzothiazolin-2-one ring offers another critical point for chemical modification. Introducing various substituents at this position has been shown to have a profound effect on the biological activity profile of the resulting derivatives.
Methylation Effects
The introduction of a small alkyl group, such as methyl, at the N3-position has been shown to be compatible with, and in some cases enhance, biological activity. In the context of antiviral activity against HCMV and VZV, the compound 3-methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one was identified as one of the most active in its series. researchgate.net This finding indicates that N-methylation, combined with a strategically substituted benzoyl moiety, can lead to potent antiviral agents. The methyl group may contribute to improved cell permeability or a more favorable orientation within the target's binding site.
Benzylation Effects
Substitution with a larger, more lipophilic group like benzyl (B1604629) at the N3-position has also yielded compounds with significant biological activity. Specifically, 3-benzyl-6-benzoyl-benzothiazolin-2-one and 3-benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one were among the most active compounds identified in the antiviral screening against HCMV and VZV. researchgate.net The presence of the benzyl group suggests that a larger hydrophobic substituent at the N3-position is well-tolerated and can contribute positively to the antiviral potency.
Influence of Other Substituents on Biological Profile
Further exploration of substituents at the N3-position has led to the discovery of derivatives with different biological activities, such as analgesic and anti-inflammatory properties. One study synthesized derivatives where acetic acid and propanoic acid side chains were attached to the N3-position of the 6-acyl-2-benzothiazolinone scaffold. nih.gov
The research found that, in general, the propanoic acid derivatives displayed higher analgesic and anti-inflammatory activities than the corresponding acetic acid derivatives. nih.gov Notably, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid was identified as having the highest activity in this particular series. nih.gov This suggests that the length and nature of the acidic side chain at the N3-position are critical determinants for these specific biological effects.
Another interesting modification at the N3-position includes the introduction of a benzoyl group itself. The compound 3-benzoyl-6-(3-fluorobenzoyl)benzothiazolin-2-one was also noted for its antiviral activity against HCMV and VZV. researchgate.net
The following table summarizes key modifications at the N3-position and their observed biological effects:
| Compound Name | Modification at N3-Position | Modification at Benzoyl Moiety | Reported Biological Activity |
| 3-Methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | Methyl | 3-Fluoro | Antiviral (HCMV, VZV) researchgate.net |
| 3-Benzyl-6-benzoyl-benzothiazolin-2-one | Benzyl | Unsubstituted | Antiviral (HCMV, VZV) researchgate.net |
| 3-Benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | Benzyl | 3-Fluoro | Antiviral (HCMV, VZV) researchgate.net |
| 3-(6-Benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Propanoic acid | Unsubstituted | Analgesic, Anti-inflammatory nih.gov |
| 3-Benzoyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | Benzoyl | 3-Fluoro | Antiviral (HCMV, VZV) researchgate.net |
Correlation of Structural Features with Antiviral Activity Profiles
The antiviral activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzoyl and the benzothiazolin-2-one ring systems. Research has identified a series of these compounds with selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. scispace.com These compounds were notably inactive against a range of other DNA and RNA viruses, highlighting their specific antiviral profile. scispace.comresearchgate.net
Key structural features correlate with enhanced antiviral potency. Substitution on the benzoyl ring, particularly at the 3-position with halogens, has proven to be a critical factor for activity. Derivatives such as 6-(3-fluorobenzoyl)benzothiazolin-2-one, 6-(3-bromobenzoyl)benzothiazolin-2-one, and 6-(3-iodobenzoyl)benzothiazolin-2-one were identified as among the most active in the series. scispace.com This suggests that an electronegative group at this position is favorable for the interaction with the viral target.
Furthermore, modifications at the N-3 position of the benzothiazolin-2-one nucleus also modulate the antiviral activity. The introduction of small alkyl or benzyl groups, as seen in 3-methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one and 3-benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one, resulted in compounds with significant activity. scispace.com The compound 3-benzyl-6-benzoyl-benzothiazolin-2-one also showed high potency. scispace.com This indicates that the N-3 position can accommodate certain substituents, which can enhance the antiviral effect, possibly by improving cellular uptake or target binding affinity.
The most potent compounds in this series demonstrated a selectivity index (the ratio of the 50% cytotoxic concentration, CC50, to the 50% inhibitory concentration, IC50) ranging from 10 to 20 for HCMV and VZV. scispace.comresearchgate.net An important finding was that these derivatives maintained their activity against thymidine (B127349) kinase-deficient (TK-) strains of VZV and ganciclovir-resistant isolates of HCMV. scispace.comresearchgate.net This suggests that their mechanism of action is distinct from that of viral DNA polymerase inhibitors that require activation by viral thymidine kinase.
| Compound Name | Core Structure | R1 (at N-3) | R2 (on Benzoyl Ring) | Antiviral Activity (Selectivity Index vs. HCMV & VZV) |
|---|---|---|---|---|
| 6-(3-Fluorobenzoyl)benzothiazolin-2-one | This compound | -H | 3-Fluoro | 10-20 |
| 6-(3-Bromobenzoyl)benzothiazolin-2-one | This compound | -H | 3-Bromo | 10-20 |
| 6-(3-Iodobenzoyl)benzothiazolin-2-one | This compound | -H | 3-Iodo | 10-20 |
| 3-Methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | This compound | -CH3 | 3-Fluoro | 10-20 |
| 3-Benzyl-6-benzoyl-benzothiazolin-2-one | This compound | -Benzyl | -H | 10-20 |
| 3-Benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | This compound | -Benzyl | 3-Fluoro | 10-20 |
Comparative SAR with Related Benzoxazolin-2-one Analogs
The 2(3H)-benzothiazolinone scaffold is a bioisostere of the 2(3H)-benzoxazolone ring system, where the sulfur atom is replaced by an oxygen atom. Both heterocyclic systems are considered valuable templates in medicinal chemistry. researchgate.net Comparative analysis of the structure-activity relationships reveals both similarities and differences in their antiviral profiles.
Studies have shown that the 6-benzoyl-benzoxazolin-2-one scaffold can also yield potent antiviral agents against HCMV and VZV. scispace.com Notably, 6-(3-fluorobenzoyl)benzoxazolin-2-one was one of the most active compounds identified, demonstrating a selectivity index between 10 and 20, which is comparable to its benzothiazole (B30560) counterpart. scispace.comresearchgate.net This indicates that the 3-fluoro-benzoyl substitution is a key determinant of activity, irrespective of whether the core is a benzoxazole (B165842) or a benzothiazole.
In Vitro Biological Activity Investigations of 6 Benzoylbenzothiazolin 2 One Derivatives
Selective Antiviral Activity Profiling
The evaluation of novel chemical entities for antiviral activity involves screening against a panel of diverse viruses to determine both the potency and the selectivity of the inhibitory effects.
Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, is a prevalent pathogen that can cause severe disease in immunocompromised individuals. rsc.orgwikipedia.org The emergence of HCMV strains resistant to standard therapies necessitates the search for new antiviral agents with novel mechanisms of action. rsc.orgfrontierspartnerships.org Benzothiazole (B30560) derivatives are among the many heterocyclic compounds that have been investigated for anti-HCMV activity. mdpi.com Specifically, benzothiadiazine dioxide derivatives have been identified as potent non-nucleoside HCMV inhibitors. nih.gov Research into new therapeutic candidates is active, with various molecular structures, including nitrocorroles and derivatives of platelet-derived growth factor receptor alpha, showing promise in inhibiting HCMV in vitro. rsc.orgplos.org While the broad class of benzothiazolones is noted for antiviral potential, specific data on the inhibitory activity of 6-benzoylbenzothiazolin-2-one derivatives against HCMV have not been detailed in the reviewed literature. researchgate.net
Varicella-Zoster Virus (VZV), another member of the herpesvirus family, is the causative agent of chickenpox (varicella) and shingles (zoster). nih.govsemanticscholar.org Standard treatments for VZV infections, such as acyclovir (B1169) and famciclovir, rely on activation by the virus-encoded thymidine (B127349) kinase (TK). nih.gov The development of drug-resistant VZV strains, often through mutations in the viral TK, drives the need for new therapeutic options. nih.govnih.gov
The search for novel anti-VZV agents has yielded highly potent and selective compounds, such as bicyclic furo[2,3-d]pyrimidine (B11772683) nucleoside analogues, which also depend on the VZV-encoded thymidine kinase for their antiviral activity. researchgate.net These compounds have demonstrated inhibitory effects at subnanomolar concentrations in vitro. researchgate.net Although the benzothiazole scaffold is a known pharmacophore with antiviral properties, specific studies detailing the in vitro inhibitory efficacy of this compound derivatives against VZV are not prominently featured in existing research. medipol.edu.trmdpi.com
To establish a selective antiviral profile, compounds are typically tested against a range of other DNA and RNA viruses. The benzothiazole scaffold has demonstrated a broad spectrum of antiviral activities. For instance, certain benzothiazole derivatives have been evaluated for in vitro activity against Herpes Simplex Virus type 1 (HSV-1), Hepatitis A virus (HAV), and Human Immunodeficiency Virus (HIV). mdpi.comacs.org
Specifically, some newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones showed moderate inhibitory activity against HSV-1. acs.org In the context of HIV, various benzothiazole derivatives have been designed and tested as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov One study reported a 6-chlorobenzothiazole derivative conjugated with coumarin (B35378) that exhibited a promising anti-HIV effect. nih.gov These findings underscore the potential of the benzothiazole core in designing antiviral agents, though specific data for this compound derivatives against this broader panel of viruses remain to be fully elucidated.
Biological Selectivity Index Determination in Antiviral Assays
The biological selectivity index (SI) is a critical parameter in the evaluation of potential antiviral agents. It provides a quantitative measure of a compound's specific antiviral activity against its cytotoxic effect on host cells. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% inhibitory concentration (IC₅₀) (SI = CC₅₀/IC₅₀). researchgate.net A higher SI value is desirable, as it indicates that the compound can inhibit viral replication at concentrations that are significantly lower than those that cause harm to the host cells, suggesting a wider therapeutic window.
In studies investigating the antiviral properties of this compound derivatives, a series of compounds demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) during in vitro assays. scispace.com These derivatives were found to be inactive against a range of other DNA and RNA viruses, highlighting their potential as specific drug leads for HCMV and VZV. scispace.com
The research identified several derivatives of this compound as the most active compounds in the series against HCMV and VZV. These compounds exhibited a selectivity index ranging from 10 to 20. scispace.com The specific substitutions on the benzoyl and benzothiazolin-2-one core structures played a significant role in their selective antiviral activity.
The table below summarizes the antiviral activity and selectivity of key this compound derivatives against Human Cytomegalovirus and Varicella-Zoster Virus.
| Compound Name | Target Virus | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 6-(3-Fluorobenzoyl)benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
| 6-(3-Bromobenzoyl)benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
| 6-(3-Iodobenzoyl)benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
| 3-Methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
| 3-Benzyl-6-benzoyl-benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
| 3-Benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
| 3-Benzoyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV, VZV | 10 to 20 |
Data sourced from a study on the synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives. scispace.com
Mechanistic Elucidation of 6 Benzoylbenzothiazolin 2 One Antiviral Actions
Investigation of Interaction with the Viral Replicative Cycle
Understanding when and how an antiviral compound interrupts the lifecycle of a virus is crucial for its development and application. For 6-Benzoylbenzothiazolin-2-one derivatives, studies have been conducted to pinpoint their site of interaction within the HCMV replicative cycle.
Time-of-addition (TOA) experiments are a key methodological approach to determine the specific stage of the viral replication cycle that is inhibited by a compound. researchgate.netnih.govnih.gov In this type of assay, the antiviral agent is added to cell cultures at various time points before, during, and after viral infection. nih.govnih.gov By observing how long the addition of the compound can be delayed before it loses its antiviral efficacy, researchers can identify the temporal window of its inhibitory action. nih.gov
For the 6-benzoyl-benzothiazolin-2-one series, time-of-addition experiments have been performed to elucidate their mechanism. The results from these studies indicate that the compounds act at a stage in the HCMV replicative cycle that is subsequent to the initial entry of the virus into the host cell. nih.gov The findings revealed a site of interaction that coincides with the viral DNA synthesis phase, suggesting the compounds interfere with the process of viral genome replication. nih.gov
The proposed site of action for this compound derivatives shows similarities to that of established anti-HCMV drugs like Ganciclovir and Cidofovir. nih.gov
Ganciclovir and Cidofovir: Both Ganciclovir and Cidofovir are nucleoside/nucleotide analogs that function by inhibiting the viral DNA polymerase. researchgate.netdrugbank.com Ganciclovir requires an initial phosphorylation step by the viral kinase UL97 to become activated before it can be further phosphorylated by cellular kinases and subsequently inhibit the viral DNA polymerase (UL54). researchgate.netnih.gov Cidofovir, being a nucleotide analog, does not require this initial viral kinase activation and is phosphorylated by cellular enzymes. researchgate.net Both ultimately act by competitively inhibiting the viral DNA polymerase. researchgate.net
Research indicates that the site of interaction for this compound derivatives within the HCMV replicative cycle is proximate or analogous to that of Ganciclovir and Cidofovir. nih.gov A significant finding is the activity of these benzothiazolinone (B8138533) compounds against clinical HCMV isolates that have developed resistance to Ganciclovir. nih.gov Ganciclovir resistance is most commonly associated with mutations in the UL97 kinase gene, which prevents the drug's activation. nih.gov The ability of this compound derivatives to inhibit these resistant strains suggests that their mechanism of action does not depend on activation by the UL97 kinase, representing a key difference from Ganciclovir. nih.gov
In Vitro Assay Techniques for Mechanistic Studies
A variety of in vitro assay techniques are employed to investigate the mechanisms of action of antiviral compounds like this compound.
Cell-based assays are fundamental for determining the biological potency of an antiviral compound. These assays typically involve infecting a monolayer of host cells with the virus in the presence of varying concentrations of the compound. The effectiveness of the compound is measured by quantifying the reduction in viral activity.
Common methods include:
Plaque Reduction Assays: This technique measures the inhibition of plaque formation, which are localized areas of cell death caused by viral replication. The concentration of the compound that reduces the number of plaques by 50% (IC50) is a key measure of its potency.
Virus Yield Reduction Assays: These assays quantify the amount of new infectious virus produced in the presence of the antiviral agent compared to an untreated control.
Studies on 6-benzoyl-benzothiazolin-2-one derivatives have utilized such assays to determine their inhibitory concentrations and cytotoxicity, allowing for the calculation of a selectivity index (SI), which is a ratio of the compound's toxicity to its potency (CC50/IC50). nih.gov
Table 1: Antiviral Activity of Selected this compound Derivatives against HCMV and VZV
This table is interactive. You can sort and filter the data.
| Compound | Virus | Selectivity Index (CC50/IC50) |
|---|---|---|
| 6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
| 6-(3-bromobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
| 6-(3-iodobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
| 3-methyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
| 3-benzyl-6-benzoyl-benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
| 3-benzyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
| 3-benzoyl-6-(3-fluorobenzoyl)benzothiazolin-2-one | HCMV & VZV | 10 to 20 |
Data sourced from research on series of 6-benzoyl-benzothiazolin-2-one derivatives. nih.gov
Reporter gene assays are powerful tools for high-throughput screening and mechanistic studies of antiviral compounds. nih.gov These assays utilize a genetically modified virus that contains a reporter gene, such as green fluorescent protein (GFP) or luciferase. nih.gov The expression of the reporter gene is linked to viral replication; therefore, viral activity can be easily and quantitatively measured by detecting the signal from the reporter protein (e.g., fluorescence or luminescence).
When a compound like this compound inhibits viral replication, it results in a corresponding decrease in the reporter signal. nih.gov This allows for a sensitive and efficient determination of the compound's antiviral activity and can be adapted to study specific steps in the viral life cycle.
Cell Signaling Pathway Analysis
The precise mechanisms by which this compound exerts its antiviral effects through the modulation of host cell signaling pathways have not yet been extensively elucidated in published research. However, the known antiviral activity of this compound against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV) provides a basis for investigating its potential interactions with signaling cascades crucial for the replication of these viruses. nih.gov Key pathways that are frequently manipulated by viruses to facilitate their life cycle include the NF-κB, MAPK, and JAK-STAT signaling pathways.
Potential Interaction with NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate immune response and cellular stress. Many viruses have evolved mechanisms to manipulate this pathway to their advantage.
Role in HCMV Replication: HCMV infection has been shown to activate the NF-κB pathway, which is important for the transcription of the major immediate-early (MIE) genes of the virus. nih.govfrontiersin.org This activation is a critical step in initiating the viral replication cascade. nih.gov Both canonical and non-canonical NF-κB signaling pathways are activated by HCMV to support viral gene expression and replication. frontiersin.org
Role in VZV Replication: In contrast to HCMV, VZV appears to have a different interaction with the NF-κB pathway. Some studies suggest that VZV may inhibit the NF-κB pathway as a strategy to evade the host's antiviral defenses. nih.gov This inhibition is thought to occur through the stabilization of IκBα, which sequesters NF-κB proteins in the cytoplasm. nih.gov
Given that this compound is effective against both HCMV and VZV, it could potentially have a differential impact on the NF-κB pathway depending on the viral context, or it may act on a downstream component of viral replication that is independent of this pathway.
Potential Interaction with MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Viruses often hijack this pathway to promote their own replication. The MAPK family includes three main cascades: ERK, JNK, and p38 MAPK.
Role in HCMV Replication: HCMV infection activates the MAPK pathway, which in turn promotes the transcription of viral genes and the replication of the viral genome. abeomics.combosterbio.com Specifically, the ERK and p38 MAPK pathways are activated shortly after infection and play a role in regulating viral gene activity. abeomics.com The activation of the ERK-MAPK pathway by HCMV has also been shown to promote the survival of infected cells.
Role in VZV Replication: The MAPK/ERK pathway is also implicated in the replication of VZV.
The broad involvement of the MAPK pathway in the replication of both HCMV and VZV makes it a plausible target for antiviral compounds like this compound.
Potential Interaction with JAK-STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary signaling cascade for cytokines and interferons, playing a critical role in the antiviral immune response.
Role in HCMV and VZV Evasion: Viruses, including herpesviruses, have developed strategies to evade the antiviral state induced by the JAK-STAT pathway. For instance, VZV has been shown to inhibit interferon-stimulated JAK-STAT signaling. nih.gov VZV's immediate early protein ORF63 is implicated in interfering with this pathway by degrading IRF9, a key component of the signaling complex. nih.gov
An antiviral agent could potentially counteract these viral evasion mechanisms, thereby restoring the host's innate antiviral response.
Summary of Cell Signaling Pathways in HCMV and VZV Infection
| Signaling Pathway | Role in HCMV Infection | Role in VZV Infection | Potential Implication for this compound Action |
|---|---|---|---|
| NF-κB Pathway | Activated by the virus to promote transcription of major immediate-early genes. nih.govfrontiersin.org | Generally inhibited by the virus to evade host antiviral defenses. nih.gov | The compound might interfere with viral manipulation of this pathway, potentially inhibiting HCMV replication or counteracting VZV's immune evasion. |
| MAPK Pathway | Activated by the virus to enhance viral gene transcription and genome replication. abeomics.combosterbio.com | Utilized by the virus to support its replication cycle. | Inhibition of this pathway could be a mechanism for the compound's broad anti-herpesvirus activity. |
| JAK-STAT Pathway | The virus has mechanisms to evade the antiviral state induced by this pathway. | Inhibited by the virus to counteract the host's interferon response. nih.gov | The compound could potentially restore the host's antiviral signaling by preventing viral interference with this pathway. |
Further research is necessary to directly investigate the effects of this compound on these and other cellular signaling pathways to fully elucidate its antiviral mechanism of action.
Computational and Theoretical Chemistry Studies on 6 Benzoylbenzothiazolin 2 One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target.
Prediction of Binding Affinities and Modes with Viral or Cellular Targets
There is currently no publicly available research that details molecular docking studies of 6-Benzoylbenzothiazolin-2-one with specific viral or cellular targets. Such studies would be invaluable in elucidating its potential mechanism of action and identifying its binding partners. For instance, docking simulations could predict the binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with viral proteins (e.g., proteases, polymerases) or cellular receptors. This information is fundamental for understanding the compound's potential therapeutic efficacy.
Identification of Putative Biological Receptors
The identification of putative biological receptors for this compound through computational methods like reverse docking has not been reported. This approach involves docking a ligand against a library of known protein structures to identify potential biological targets. Identifying these targets is a critical first step in understanding the pharmacological profile of a compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead compounds.
Development of Predictive Models for Biological Activity
No specific QSAR models have been developed for predicting the biological activity of this compound and its analogs. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities. This would enable the creation of a predictive tool to guide the synthesis of new derivatives with potentially enhanced potency.
Identification of Key Molecular Descriptors Influencing Activity
Without a QSAR study, the key molecular descriptors that influence the biological activity of this compound have not been identified. Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. Identifying which descriptors (e.g., hydrophobicity, electronic properties, steric parameters) are critical for activity is essential for rational drug design.
Advanced Theoretical Investigations for Electronic Structure and Reactivity
Advanced theoretical investigations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These studies can elucidate properties like molecular orbital energies, electrostatic potential, and reactivity indices, which are crucial for understanding a molecule's behavior in a biological system. To date, no such theoretical studies have been published specifically for this compound. These investigations would be highly beneficial for understanding its chemical stability, metabolic fate, and interaction mechanisms at an electronic level.
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-31+G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the conformational analysis, and in characterizing the electronic properties of a molecule. nih.govnih.gov
Conformational Analysis:
A conformational analysis of this compound would identify the most stable conformers and the energy barriers between them. This is achieved by calculating the potential energy surface of the molecule as a function of the rotation around its single bonds. For a molecule like this compound, a key aspect would be the rotational orientation of the benzoyl group relative to the benzothiazolin-2-one core. The calculations would reveal the dihedral angles that correspond to energy minima, representing the most probable shapes of the molecule. For similar, though more complex, benzoxazole (B165842) derivatives, multiple stable conformers have been identified, with energy differences indicating their relative populations at equilibrium. nih.gov
Electronic Properties:
DFT calculations are also used to elucidate the electronic properties of a molecule, which are critical for understanding its reactivity and potential applications, for instance, in organic electronics. nih.govresearchgate.net Key electronic properties that would be determined for this compound include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.
A hypothetical data table for the electronic properties of this compound, based on typical values for related compounds, is presented below to illustrate the type of data generated from DFT calculations.
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are invaluable for investigating how a potential drug molecule (a ligand), such as this compound, interacts with a biological target, typically a protein. nih.gov These simulations can provide detailed insights into the binding process, the stability of the ligand-protein complex, and the specific interactions that are crucial for binding.
The process of an MD simulation involves:
System Setup: A system is constructed containing the protein, the ligand, and surrounding solvent molecules (usually water) and ions to mimic physiological conditions.
Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period, often on the nanosecond to microsecond timescale.
Analysis: The trajectory of the simulation is analyzed to understand the dynamic behavior of the system.
Key insights that would be gained from MD simulations of this compound in complex with a protein target include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time is monitored to assess the stability of the binding pose obtained from molecular docking. A stable RMSD suggests that the ligand remains securely bound in the protein's active site. nih.gov
Key Interactions: The simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that form between the ligand and the protein's amino acid residues. nih.gov Understanding these interactions is critical for structure-based drug design.
Binding Free Energy: Advanced calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be applied to the MD trajectory to estimate the binding free energy of the ligand to the protein. This provides a quantitative measure of the binding affinity.
An illustrative data table summarizing the type of information that could be obtained from an MD simulation of this compound with a hypothetical protein target is shown below.
| Simulation Parameter | Result (Illustrative) |
| Simulation Time | 100 ns |
| Average Ligand RMSD | 1.5 Å |
| Key Interacting Residues | Tyr123, Phe256, Arg301 |
| Dominant Interaction Types | Hydrogen bonding, π-π stacking |
| Calculated Binding Free Energy | -8.5 kcal/mol |
While specific experimental and computational data for this compound is not prevalent in the searched literature, the application of DFT and MD simulations, as demonstrated for analogous benzothiazole (B30560) structures, would provide a comprehensive understanding of its chemical and biological properties. nih.govnih.gov
Future Research Directions and Translational Perspectives for 6 Benzoylbenzothiazolin 2 One
Design and Synthesis of Novel Analogs for Enhanced Potency and Selectivity
The foundation for improving the therapeutic profile of 6-benzoylbenzothiazolin-2-one lies in the strategic design and synthesis of novel analogs. The goal is to enhance its potency against specific biological targets while increasing its selectivity, thereby minimizing potential off-target effects. Medicinal chemists are focusing on modifying the core benzothiazole (B30560) structure to understand and optimize its structure-activity relationship (SAR). nih.gov
The synthesis of new analogs often involves a multi-step process. For instance, a common approach involves reacting dialkyne substituted 2-aminobenzothiazole (B30445) with various substituted aryl azides, a method that has been used to generate a library of new compounds. nih.gov These synthetic endeavors aim to introduce different functional groups at various positions on the benzothiazole ring and the benzoyl moiety. The resulting derivatives are then subjected to rigorous biological testing to evaluate their efficacy. nih.gov
Interactive Table: Synthetic Approaches for Benzothiazole Analogs
| Approach | Description | Key Reactants | Potential Outcome |
|---|---|---|---|
| Click Chemistry | Utilizes a dialkyne substituted 2-aminobenzothiazole and substituted aryl azides to create a diverse library of compounds. nih.gov | 2-aminobenzothiazole, aryl azides | Rapid generation of a wide range of analogs for screening. nih.gov |
| N-arylation | Involves the copper-catalyzed N-arylation of benzothiazolin-2-one with arylboronic acids. researchgate.net | Benzothiazolin-2-one, arylboronic acids | Creation of novel 3-aryl benzothiazolin-2-one derivatives with potentially altered biological activity. researchgate.net |
Exploration of Potential Biological Activities Beyond Antiviral Efficacy, based on Benzothiazole Scaffold Versatility
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities. tandfonline.comjchemrev.com While this compound has shown promise for its antiviral properties, its core structure suggests the potential for a much broader therapeutic application. nih.govscispace.com
Research into other benzothiazole derivatives has revealed significant potential in several areas:
Anticancer Activity: Many benzothiazole analogs have demonstrated potent antitumor effects. ijbpas.comtandfonline.com For example, some derivatives have shown inhibitory activity against topoisomerase-II and tyrosine kinase, enzymes crucial for cancer cell proliferation. ijbpas.com
Anticonvulsant Properties: The benzothiazole nucleus has been explored for its potential in treating neurological disorders, with some derivatives showing promise as anticonvulsant agents. wjarr.comwjarr.com
Antimicrobial and Antifungal Effects: The versatility of the benzothiazole scaffold extends to combating microbial and fungal infections. nih.govtandfonline.com
Other Therapeutic Areas: Benzothiazole derivatives have also been investigated for their roles as anti-inflammatory, antidiabetic, and analgesic agents. tandfonline.comjchemrev.com
The exploration of these diverse biological activities for analogs of this compound could significantly broaden its therapeutic relevance.
Integration of High-Throughput Screening Methodologies in Discovery Pipelines
To efficiently sift through the vast number of newly synthesized analogs, high-throughput screening (HTS) methodologies are indispensable. nih.gov HTS allows for the rapid automated testing of thousands of compounds against a specific biological target. In the context of this compound, HTS can be employed to:
Identify potent antiviral leads: HTS assays using viral enzymes or subgenomic replicon cells can quickly identify the most effective antiviral compounds from a large library of analogs. nih.gov
Discover novel biological activities: By screening against a diverse panel of biological targets, HTS can uncover unexpected therapeutic applications for benzothiazole derivatives. ijbpas.com
Optimize lead compounds: HTS can be used to systematically test modifications to a lead compound, providing valuable data for SAR studies and guiding further optimization efforts.
Application of Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful computational technique that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. gardp.orgresearchgate.net By understanding the precise interactions between a ligand and its target protein, researchers can rationally design molecules with improved binding affinity and selectivity. gardp.org
The process of SBDD typically involves:
Target Identification and Validation: Determining the key biological target involved in a disease process.
Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.
Binding Site Analysis: Identifying the active site or allosteric sites on the protein where a drug molecule can bind. researchgate.net
Molecular Docking: Computationally fitting potential drug molecules into the binding site to predict their binding affinity and orientation. wustl.edu
Lead Optimization: Iteratively modifying the lead compound based on the docking results to improve its interaction with the target. gardp.org
For this compound, SBDD can be instrumental in designing more potent and selective analogs by providing a detailed understanding of its binding mode to its viral or other biological targets.
Development of Advanced Computational Tools for Predictive Modeling
The development and application of advanced computational tools are revolutionizing the drug discovery process. These tools can predict various properties of a molecule before it is even synthesized, saving significant time and resources.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wjarr.com
Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure and reactivity of molecules, helping to understand their chemical behavior. scirp.orgmdpi.com
Machine Learning (ML): ML models can be trained on large datasets of chemical structures and their properties to predict the activity, toxicity, and pharmacokinetic profiles of new compounds. acs.org Recently, ML models have been developed to predict the photophysical properties of benzothiadiazole derivatives. acs.org
By integrating these computational tools into the discovery pipeline for this compound, researchers can accelerate the design-synthesis-test cycle and more efficiently identify promising drug candidates.
Interactive Table: Computational Tools in Drug Discovery
| Tool | Application | Predicted Properties |
|---|---|---|
| QSAR | Predicts biological activity based on chemical structure. wjarr.com | Potency, Efficacy |
| DFT | Analyzes electronic structure and reactivity. scirp.orgmdpi.com | Molecular geometry, Spectroscopic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
